molecular formula C11H20ClNO2 B13087811 Ethyl 2-aminooctahydropentalene-3A-carboxylate hcl CAS No. 1427502-04-2

Ethyl 2-aminooctahydropentalene-3A-carboxylate hcl

Cat. No.: B13087811
CAS No.: 1427502-04-2
M. Wt: 233.73 g/mol
InChI Key: DDGVHLWFZWRBBC-UHFFFAOYSA-N
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Description

Ethyl 2-aminooctahydropentalene-3A-carboxylate hydrochloride (CAS: 1427502-04-2) is a bicyclic organic compound featuring an amino group and an ethyl carboxylate moiety. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form, making it advantageous for pharmaceutical and synthetic applications. The compound’s storage and handling guidelines emphasize stability under dry, ventilated conditions at room temperature, with precautions against flammability, toxicity, and environmental hazards .

Properties

CAS No.

1427502-04-2

Molecular Formula

C11H20ClNO2

Molecular Weight

233.73 g/mol

IUPAC Name

ethyl 2-amino-2,3,4,5,6,6a-hexahydro-1H-pentalene-3a-carboxylate;hydrochloride

InChI

InChI=1S/C11H19NO2.ClH/c1-2-14-10(13)11-5-3-4-8(11)6-9(12)7-11;/h8-9H,2-7,12H2,1H3;1H

InChI Key

DDGVHLWFZWRBBC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCCC1CC(C2)N.Cl

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 2-aminooctahydropentalene-3a-carboxylate hydrochloride involves several steps. One common synthetic route includes the reaction of ethyl 2-oxo-octahydropentalene-3a-carboxylate with ammonia or an amine under specific conditions to introduce the amino group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

Ethyl 2-aminooctahydropentalene-3a-carboxylate hydrochloride undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Ethyl 2-aminooctahydropentalene-3a-carboxylate hydrochloride involves its interaction with specific molecular targets. The amino group in the compound can form hydrogen bonds and electrostatic interactions with target proteins, leading to modulation of their activity. The compound may also interact with enzymes involved in metabolic pathways, thereby influencing cellular processes .

Comparison with Similar Compounds

Ethyl 2-oxooctahydropentalene-3a-carboxylate (CAS: 180573-21-1)

Structural Differences :

  • The oxo derivative replaces the amino group (-NH2) with a ketone (-C=O), altering electronic properties and reactivity.
  • Molecular formula: C11H16O3 (molar mass 196.24 g/mol) vs. the HCl salt’s estimated formula C11H17NO2·HCl (~231.46 g/mol).

Physicochemical and Stability Comparison :

Property Ethyl 2-aminooctahydropentalene-3A-carboxylate HCl Ethyl 2-oxooctahydropentalene-3a-carboxylate
Storage Temperature Room temperature (dry, ventilated) 2–8°C
Solubility High (due to HCl salt) Moderate (neutral ester)
Hazards Toxic, carcinogenic, environmental risks No explicit hazards reported

Functional Implications :

  • The oxo derivative’s ketone group may confer greater electrophilicity, influencing reactivity in synthetic pathways .

Ondansetron HCl, Granisetron HCl, and Palonosetron HCl

While structurally distinct (serotonin 5-HT3 receptor antagonists), these pharmaceuticals share the HCl salt formulation, providing a basis for comparing salt advantages:

Property This compound Anti-emetic HCl Salts (e.g., Palonosetron HCl)
Bioavailability Improved solubility for synthesis/delivery Enhanced absorption for rapid therapeutic effect
Stability Stable at room temperature Stable under controlled conditions
Application Likely intermediate in drug synthesis Direct therapeutic use (PONV prevention)

Key Insight: HCl salts are preferred in pharmaceuticals for their solubility and stability, as demonstrated by both the target compound and anti-emetics like palonosetron .

Reactivity and Electronic Properties

The amino group in this compound likely increases nucleophilicity compared to the oxo derivative. Conceptual density functional theory (DFT) principles, such as electronegativity and hardness, could further differentiate their reactivity:

  • Acid-Base Behavior: The HCl salt’s protonated amino group (-NH3+) may act as a weak acid, contrasting with the oxo derivative’s neutral behavior .

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